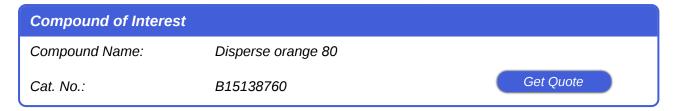


# Disperse Orange 80: A Technical Overview of its Physicochemical Properties and Toxicological Profile

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Disperse Orange 80** (C.I. 11127) is a single azo dye characterized by its red-light orange hue. [1] As a member of the disperse dye class, it is primarily utilized in the dyeing of synthetic fibers. This technical guide provides a concise summary of the molecular and physical properties of **Disperse Orange 80**, along with an overview of relevant toxicological assessment methodologies based on studies of similar azo dyes.

### **Physicochemical Data**

A summary of the key quantitative data for **Disperse Orange 80** is presented in the table below.

Property	Value	Reference
Molecular Weight	392.41	[1]
Molecular Formula	C20H20N6O3	[1]
CAS Registry Number	59948-51-5	[1]



# Toxicological Assessment and Experimental Protocols

While specific toxicological data for **Disperse Orange 80** is not extensively available in the public domain, the potential for adverse health effects is recognized for the broader class of azo dyes. Concerns often center on their potential for genotoxicity and cytotoxicity, which can be evaluated through a variety of in vitro and in vivo assays. The following experimental protocols, drawn from studies on structurally related disperse dyes such as Disperse Orange 1 and Disperse Orange 25, serve as a methodological guide for toxicological assessment.

#### In Vitro Genotoxicity Assessment: Micronucleus Assay

The micronucleus assay is a well-established method for evaluating the potential of a substance to cause chromosomal damage.

Objective: To assess the clastogenic and aneugenic potential of a test compound by quantifying the frequency of micronuclei in cultured cells.

#### Methodology:

- Cell Culture: Human hepatoma (HepG2) cells or human peripheral blood lymphocytes are cultured under standard conditions.
- Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., 0.2 to 4.0 μg/mL for Disperse Orange 1) for a defined period. A negative and a positive control are included.[2]
- Cytochalasin B Treatment: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a potential for genotoxicity.[3]



#### In Vitro Cytotoxicity Assessment: Cell Viability Assay

Cell viability assays are used to determine the overall health of cells and their response to a toxic substance.

Objective: To measure the proportion of viable cells in a population after exposure to a test compound.

#### Methodology:

- Cell Seeding: Cells (e.g., HepG2) are seeded in a multi-well plate and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
- Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent, is added to the wells.
- Incubation and Measurement: After an incubation period, the absorbance or fluorescence is measured using a plate reader. The intensity of the signal is proportional to the number of viable cells.
- Data Analysis: The results are expressed as a percentage of the viability of the untreated control cells.

## **Analytical Methods for Detection**

The detection and quantification of disperse dyes in various matrices, such as textiles and environmental samples, are crucial for monitoring and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

# **High-Performance Liquid Chromatography (HPLC)**

Objective: To separate, identify, and quantify the components in a mixture.

Methodology:



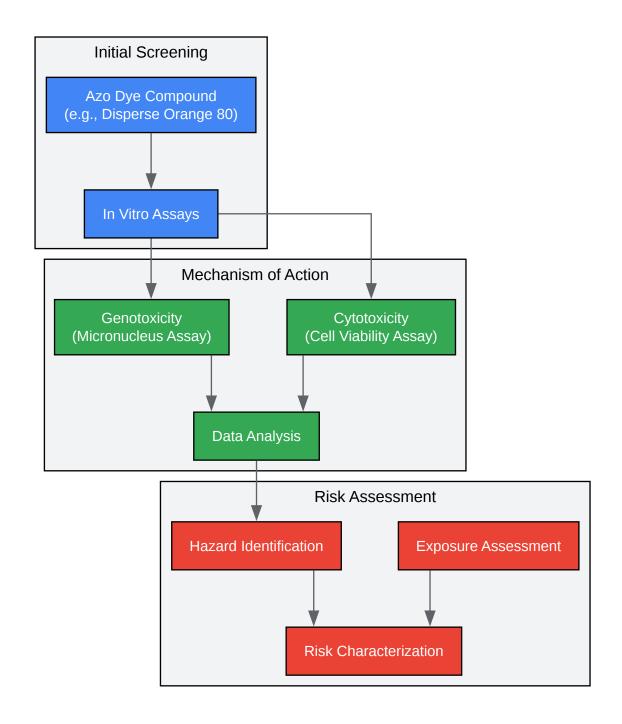
#### • Sample Preparation:

- Textiles: Dyes are extracted from the textile fibers using a suitable solvent, such as chlorobenzene. The extract is then evaporated, and the residue is redissolved in a solvent compatible with the mobile phase (e.g., methanol).[4]
- Water Samples: Solid-phase extraction (SPE) is often used to concentrate the analytes from the water sample.
- Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase, typically a mixture of acetonitrile and an aqueous solution (e.g., with 0.1% formic acid), is used to elute the compounds.[4]
- Detection: A Diode Array Detector (DAD) can be used for detection at a specific wavelength (e.g., 420 nm for Disperse Yellow 23 and Disperse Orange 149). For more definitive identification and higher sensitivity, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS/MS).[4]
- Quantification: The concentration of the dye is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

# **Conceptual Workflow for Toxicological Evaluation**

The following diagram illustrates a generalized workflow for the toxicological evaluation of an azo dye.





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Caption: A generalized workflow for the toxicological evaluation of an azo dye.

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